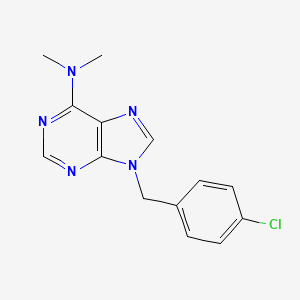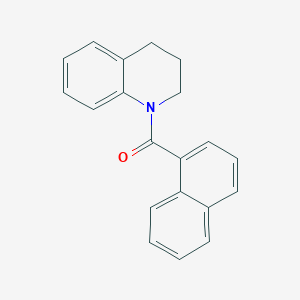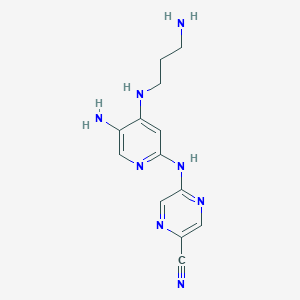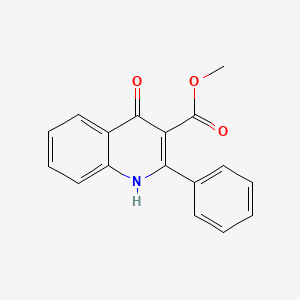
Ethyl 2-chloro-6-nitroquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chloro-6-nitroquinoline-4-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry . This compound, with the molecular formula C12H9ClN2O4, is characterized by a quinoline ring substituted with chloro, nitro, and ethyl ester groups .
Métodos De Preparación
The synthesis of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with appropriate reagents under controlled conditions . One common method includes the nitration of 2-chloroquinoline-3-carbaldehyde followed by esterification to introduce the ethyl ester group . Industrial production methods often employ greener and more sustainable chemical processes, such as microwave-assisted synthesis and solvent-free reaction conditions .
Análisis De Reacciones Químicas
Ethyl 2-chloro-6-nitroquinoline-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under appropriate conditions.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, palladium on carbon for reduction, and various nucleophiles for substitution reactions . Major products formed from these reactions include aminoquinoline derivatives and carboxylic acids .
Aplicaciones Científicas De Investigación
Ethyl 2-chloro-6-nitroquinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds with potential anticancer, antimalarial, and antimicrobial activities.
Synthetic Organic Chemistry: It is used in the synthesis of complex heterocyclic compounds and as a building block for various organic reactions.
Industrial Chemistry: It finds applications in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-chloro-6-nitroquinoline-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The quinoline ring system can intercalate with DNA, disrupting its function and leading to cytotoxic effects .
Comparación Con Compuestos Similares
Ethyl 2-chloro-6-nitroquinoline-4-carboxylate can be compared with other quinoline derivatives such as:
These compounds share similar structural features but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activities . This compound is unique due to its specific combination of chloro, nitro, and ethyl ester groups, which confer distinct properties and applications .
Propiedades
Número CAS |
55878-86-9 |
|---|---|
Fórmula molecular |
C12H9ClN2O4 |
Peso molecular |
280.66 g/mol |
Nombre IUPAC |
ethyl 2-chloro-6-nitroquinoline-4-carboxylate |
InChI |
InChI=1S/C12H9ClN2O4/c1-2-19-12(16)9-6-11(13)14-10-4-3-7(15(17)18)5-8(9)10/h3-6H,2H2,1H3 |
Clave InChI |
VIQXZRDQRFDHFL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-(2,6-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11841367.png)






![2-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethanamine](/img/structure/B11841435.png)


